Stearyl palmitate
Overview
Description
Mechanism of Action
Target of Action
Stearyl palmitate has been identified as a multi-target inhibitor against breast cancer . The primary targets of this compound are the HER-2, MEK-1, and PARP-1 proteins . These proteins play crucial roles in cell growth, differentiation, and survival, and their dysregulation is often associated with the development of cancer .
Mode of Action
It is believed to interact with its targets (her-2, mek-1, and parp-1 proteins) and inhibit their function . This inhibition can lead to a decrease in cell proliferation and an increase in cell death, thereby reducing the growth of cancer cells .
Result of Action
The result of this compound’s action is a reduction in the growth of cancer cells. In vitro studies have shown that this compound has selective cytotoxicity towards breast cancer cells . Additionally, in vivo studies in zebrafish have demonstrated a reduction in tumor size following treatment with this compound .
Biochemical Analysis
Biochemical Properties
Lanolin plays a significant role in biochemical reactions, particularly in the protection and treatment of human skin. It interacts with various enzymes, proteins, and other biomolecules. For instance, lanolin’s hydrophobic nature allows it to form a barrier on the skin, which can interact with skin proteins such as keratin. This interaction helps in maintaining skin hydration and integrity . Additionally, lanolin’s components, such as sterol esters, can interact with enzymes involved in lipid metabolism, aiding in the repair and regeneration of the skin barrier .
Cellular Effects
Lanolin has notable effects on various types of cells and cellular processes. It influences cell function by enhancing skin hydration and promoting the healing of damaged skin cells. Lanolin can impact cell signaling pathways by modulating the activity of proteins involved in skin barrier function, such as filaggrin and involucrin . Furthermore, lanolin’s moisturizing properties can affect gene expression related to skin hydration and repair, leading to improved cellular metabolism and overall skin health .
Molecular Mechanism
The mechanism of action of lanolin involves several molecular interactions. Lanolin exerts its effects by forming a protective barrier on the skin, which prevents water loss and shields the skin from external irritants . At the molecular level, lanolin’s components, such as sterol esters, can bind to skin lipids and proteins, enhancing their stability and function . Lanolin also has enzyme-inhibiting properties, which can reduce inflammation and promote skin healing by modulating the activity of enzymes involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lanolin can change over time. Lanolin is relatively stable, but its efficacy can be influenced by factors such as temperature and exposure to light . Over time, lanolin may undergo degradation, leading to a reduction in its moisturizing and protective properties. Long-term studies have shown that lanolin can maintain its beneficial effects on cellular function, such as promoting skin hydration and repair, even after prolonged use .
Dosage Effects in Animal Models
The effects of lanolin vary with different dosages in animal models. At low doses, lanolin has been shown to effectively moisturize and protect the skin without causing adverse effects . At high doses, lanolin can cause skin irritation and allergic reactions in some animals . Threshold effects have been observed, where a certain dosage level is required to achieve the desired moisturizing and protective effects without causing toxicity .
Metabolic Pathways
Lanolin is involved in several metabolic pathways, particularly those related to lipid metabolism. Lanolin’s components, such as sterol esters, can interact with enzymes like lipases and esterases, which are involved in the breakdown and synthesis of lipids . These interactions can influence metabolic flux and alter metabolite levels, contributing to the repair and maintenance of the skin barrier .
Transport and Distribution
Lanolin is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, lanolin can accumulate in specific compartments, such as the lipid bilayer of the cell membrane, where it exerts its moisturizing and protective effects .
Subcellular Localization
The subcellular localization of lanolin is primarily within the lipid bilayer of the cell membrane and other lipid-rich compartments . Lanolin’s components can be directed to specific compartments through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows lanolin to effectively interact with skin lipids and proteins, enhancing their stability and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stearyl palmitate can be synthesized through the esterification of palmitic acid with stearyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves high-pressure homogenization or high-speed stirring techniques. These methods ensure the efficient mixing of reactants and the formation of the ester product .
Chemical Reactions Analysis
Types of Reactions
Stearyl palmitate can undergo several types of chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents.
Reduction: Can be reduced to its corresponding alcohols.
Substitution: Reacts with acids to form esters.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing acids.
Reducing Agents: Hydrogen in the presence of a catalyst.
Substitution Reagents: Various acids.
Major Products Formed
Oxidation: Produces oxidized derivatives.
Reduction: Produces stearyl alcohol and palmitic acid.
Substitution: Forms different esters depending on the acid used.
Scientific Research Applications
Stearyl palmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its role in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Commonly used in cosmetics and personal care products for its emollient properties
Comparison with Similar Compounds
Similar Compounds
- Cetyl palmitate
- Palmityl palmitate
- Arachidyl dodecanoate
- Oleyl oleate
- Stearyl stearate
Uniqueness
Stearyl palmitate is unique due to its specific combination of stearyl alcohol and palmitic acid, which gives it distinct physical and chemical properties. Its emollient properties make it particularly valuable in cosmetic formulations .
Properties
IUPAC Name |
octadecyl hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILPUZXRUDPOOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68O2 | |
Record name | STEARYL PALMITATE | |
Source | CAMEO Chemicals | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026048 | |
Record name | Octadecyl hexadecanoate | |
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Molecular Weight |
508.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Stearyl palmitate appears as white crystals or flakes. (NTP, 1992), Liquid; Other Solid, Yellowish-white to yellowish-brown semisolid; [HSDB] Yellow paste; [Aldrich MSDS] | |
Record name | STEARYL PALMITATE | |
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Record name | Hexadecanoic acid, octadecyl ester | |
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Record name | Lanolin | |
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Record name | Lanolin | |
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Flash Point |
460 °F (238 °C) (Closed cup) | |
Record name | LANOLIN | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), insoluble, Sparingly soluble in cold, more in hot alcohol; freely soluble in chloroform, ether, Practically insoluble in water | |
Record name | STEARYL PALMITATE | |
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Record name | Lanolin | |
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Density |
Specific gravity: 0.935 at 25 °C | |
Record name | LANOLIN | |
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Mechanism of Action |
Lanolin is an emollient. Emollients soften the skin by forming an occlusive oil film on the stratum corneum layer of the epithelium, thus decreasing the transepidermal water loss. | |
Record name | Lanolin | |
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Impurities |
Lanolin and related materials may contain additives and contaminants which may vary widely. These include detergents and the antioxidants BHT and alpha-tocopherol. Chlorophyll, pesticides from the fleece, and trace metals such as copper, nickel, and chromium might also be present. | |
Record name | LANOLIN | |
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Color/Form |
Translucent, pale yellow, soft tenacious solid | |
CAS No. |
2598-99-4, 100231-75-2, 8006-54-0 | |
Record name | STEARYL PALMITATE | |
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Record name | Stearyl palmitate | |
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Record name | Octadecyl palmitate | |
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Record name | STEARYL PALMITATE | |
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Melting Point |
131.9 to 133.3 °F (NTP, 1992), 38-44, 38-42 °C, Almost odorless, pale yellow, soft, unctuous solid. MP: 36 °C; specific gravity: 0.935 at 25 °C. Iodine no. 27. Hydroxyl no. 2. Soluble in mineral oils, in some vegetable oils. Readily decomposed in oil-in-water emulsions. /Acetylated lanolin/ | |
Record name | STEARYL PALMITATE | |
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Synthesis routes and methods
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